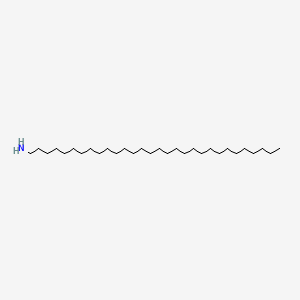
4-chloro-2-methylisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
科学的研究の応用
4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives
作用機序
The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
類似化合物との比較
N-Substituted imides: These compounds share a similar isoindoline-1,3-dione core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Isoindoline derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological activities.
Uniqueness: 4-Chloro-2-methylisoindoline-1,3-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to other isoindoline-1,3-dione derivatives .
特性
CAS番号 |
66653-93-8 |
|---|---|
分子式 |
C9H6ClNO2 |
分子量 |
195.6 g/mol |
IUPAC名 |
4-chloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
InChIキー |
JXEBMICIRKHPED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
正規SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)


![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)


![Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-](/img/structure/B3055677.png)



